2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one
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Overview
Description
2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core linked to a triazole ring, which is further substituted with an acetylphenyl and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, which is then linked to the phthalazinone core through a series of condensation and substitution reactions. The acetylphenyl and sulfanyl groups are introduced in the final steps through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play key roles in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity due to its boronic acid ester group.
Lemon Balm: Contains phenolic compounds and is used for its medicinal properties.
Uniqueness
2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one is unique due to its combination of a phthalazinone core with a triazole ring and specific functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H15N5O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[[4-(4-acetylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one |
InChI |
InChI=1S/C19H15N5O2S/c1-12(25)13-6-8-15(9-7-13)24-17(21-22-19(24)27)11-23-18(26)16-5-3-2-4-14(16)10-20-23/h2-10H,11H2,1H3,(H,22,27) |
InChI Key |
VIQXMLDYEGDNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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